

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of AMPK Activator 11

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Compound of Interest

Compound Name: AMPK activator 11

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This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **AMPK activator 11**, also known as compound 18a. This novel agent, a derivative of the natural product bouchardatine, has demonstrated significant potential in preclinical studies for the treatment of colorectal cancer (CRC) through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.^{[1][2][3][4]}

Introduction: Targeting AMPK in Oncology

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a critical sensor of cellular energy status.^{[1][2]} In response to metabolic stress, such as an increase in the AMP/ATP ratio, AMPK is activated and orchestrates a metabolic switch from anabolic to catabolic pathways to restore energy homeostasis. This includes the stimulation of glucose uptake and fatty acid oxidation, and the inhibition of protein and lipid synthesis.

Metabolic reprogramming is a key hallmark of cancer, where malignant cells exhibit altered energy metabolism to support their rapid proliferation and survival. Targeting these metabolic vulnerabilities represents a promising therapeutic strategy. AMPK activation in cancer cells can lead to the inhibition of cell growth and proliferation, making it an attractive target for anticancer drug development.^{[1][2]} **AMPK activator 11** (compound 18a) has emerged as a potent activator of this pathway with promising anti-CRC activity.^{[1][3]}

Pharmacodynamics of AMPK Activator 11

(Compound 18a)

The pharmacodynamic profile of **AMPK activator 11** is characterized by its potent activation of AMPK and subsequent effects on cancer cell metabolism and proliferation.

In Vitro Activity

AMPK activator 11 exhibits nanomolar-level antiproliferative activity against a panel of human colorectal cancer cell lines.^{[1][3]} The compound's efficacy is strongly correlated with its ability to activate AMPK.^[1]

Table 1: In Vitro Antiproliferative Activity of **AMPK Activator 11**^[1]

Cell Line	Description	IC ₅₀ (μM)
RKO	Colorectal Carcinoma	< 1
HCT-116	Colorectal Carcinoma	< 1
SW480	Colorectal Adenocarcinoma	< 1
NCM460	Normal Colon Epithelial	> 30

IC₅₀ values represent the concentration required to inhibit cell growth by 50%.

The data in Table 1 highlights the selective potent antiproliferative effect of **AMPK activator 11** on colorectal cancer cells, with significantly less impact on normal colon epithelial cells.

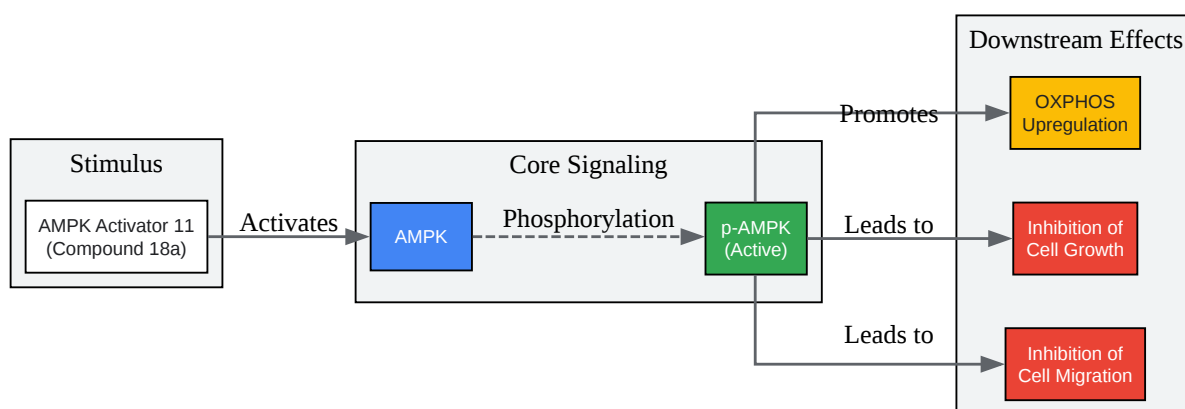
Mechanism of Action

AMPK activator 11 exerts its anticancer effects through the following mechanisms:

- **AMPK Activation:** The compound directly activates AMPK, leading to the phosphorylation of downstream targets.^[1]
- **Upregulation of Oxidative Phosphorylation (OXPHOS):** Treatment with **AMPK activator 11** leads to a significant increase in the oxygen consumption rate (OCR) in CRC cells, indicating an enhancement of mitochondrial respiration.^[1]

- Inhibition of Cell Growth and Migration: The activation of AMPK and subsequent metabolic reprogramming result in the inhibition of CRC cell proliferation and migration.[1]

Below is a signaling pathway diagram illustrating the mechanism of action of **AMPK activator 11**.



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Mechanism of Action of **AMPK Activator 11**

Pharmacokinetics of **AMPK Activator 11** (Compound 18a)

Pharmacokinetic studies in mice have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of **AMPK activator 11**.

Table 2: Pharmacokinetic Parameters of **AMPK Activator 11** in Mice[1]

Parameter	Value (Intravenous, 2 mg/kg)	Value (Oral, 5 mg/kg)
T _{1/2} (h)	2.15 ± 0.43	3.48 ± 0.65
T _{max} (h)	-	0.25 ± 0.00
C _{max} (ng/mL)	-	186.67 ± 28.50
AUC _{0-t} (ng·h/mL)	1058.01 ± 143.26	486.11 ± 88.19
AUC _{0-inf} (ng·h/mL)	1071.19 ± 144.11	502.17 ± 92.14
CL (L/h/kg)	1.87 ± 0.25	-
Vd (L/kg)	5.80 ± 0.54	-
F (%)	-	18.89

Data are presented as mean ± standard deviation. T_{1/2}: half-life; T_{max}: time to maximum concentration; C_{max}: maximum concentration; AUC_{0-t}: area under the curve from time 0 to the last measurable concentration; AUC_{0-inf}: area under the curve from time 0 to infinity; CL: clearance; Vd: volume of distribution; F: oral bioavailability.

The pharmacokinetic profile suggests that **AMPK activator 11** has moderate clearance and a reasonable half-life in mice. The oral bioavailability was determined to be 18.89%.

In Vivo Efficacy

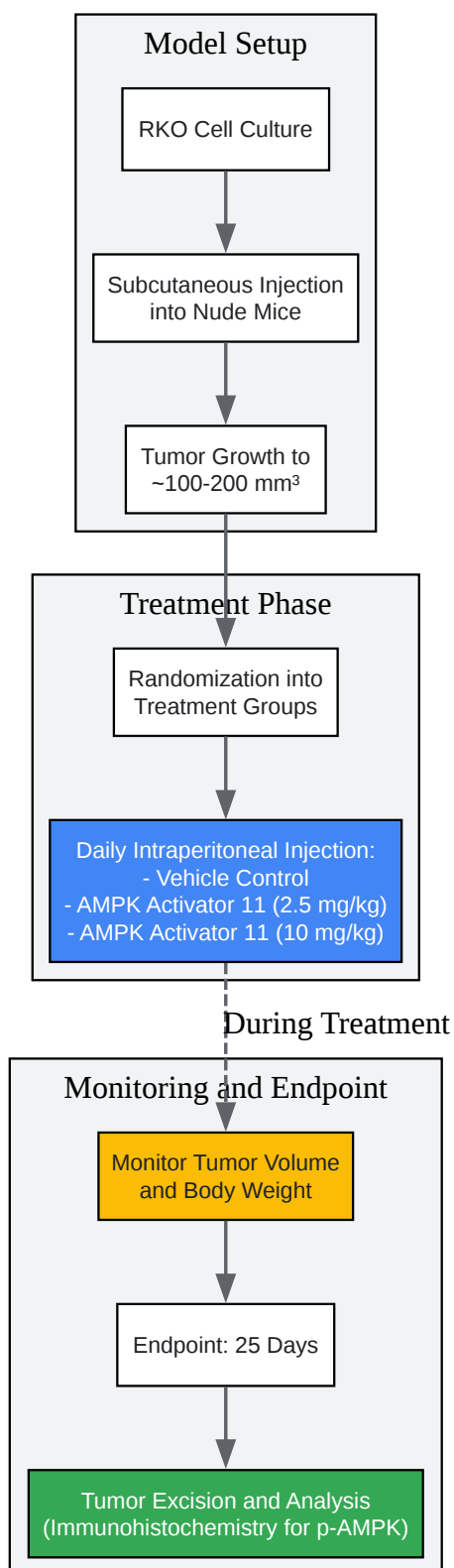
The in vivo anticancer activity of **AMPK activator 11** was evaluated in a RKO xenograft mouse model.^[1]

Table 3: In Vivo Antitumor Efficacy of **AMPK Activator 11** in RKO Xenograft Model^[1]

Treatment Group (Intraperitoneal)	Tumor Growth Inhibition (%)	Body Weight Change
2.5 mg/kg/day	58.2	No significant loss
10 mg/kg/day	77.1	36% loss

The results indicate a dose-dependent antitumor effect. While the higher dose showed greater efficacy, it was associated with significant weight loss, suggesting potential toxicity at this dose level. Immunohistochemical analysis of the tumor tissue confirmed the activation of AMPK in vivo.^[1]

Below is a diagram illustrating the experimental workflow for the in vivo xenograft study.



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